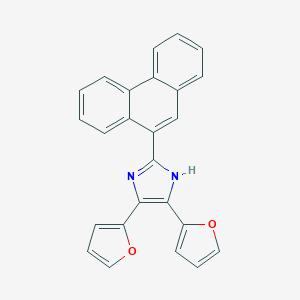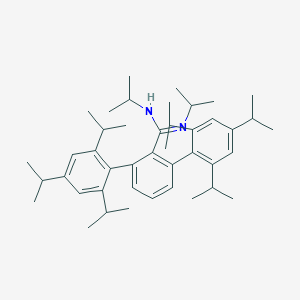![molecular formula C22H22N2O B288940 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde, also known as NTBC, is a synthetic compound that has been widely used in scientific research. NTBC is a benzodiazocine derivative and is commonly used as a potent inhibitor of tyrosine hydroxylase. It is a white powder with a molecular formula of C21H21N2O and a molecular weight of 319.4 g/mol.
Wirkmechanismus
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde inhibits tyrosine hydroxylase by binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA, the precursor of dopamine. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde is a competitive inhibitor of tyrosine hydroxylase and has a high affinity for the enzyme. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be a potent inhibitor of tyrosine hydroxylase in vitro and in vivo.
Biochemical and Physiological Effects:
The inhibition of tyrosine hydroxylase by 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde leads to a decrease in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. This results in a decrease in the levels of these neurotransmitters in the brain and peripheral tissues. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be effective in reducing the levels of catecholamines in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde in lab experiments is its high potency as an inhibitor of tyrosine hydroxylase. This allows for the use of low concentrations of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde, which reduces the risk of non-specific effects. However, one of the limitations of using 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde is its potential toxicity. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be toxic to some cell types, and caution should be taken when using this compound in cell culture experiments.
Zukünftige Richtungen
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be a useful tool in the study of tyrosine hydroxylase and the biosynthesis of catecholamines. However, there are many areas where further research is needed. One area of future research is the development of more potent and selective inhibitors of tyrosine hydroxylase. Another area of future research is the study of the role of tyrosine hydroxylase in other neurological disorders, such as schizophrenia and depression. Additionally, the potential therapeutic use of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde in the treatment of Parkinson's disease and other neurological disorders should be further investigated.
Synthesemethoden
The synthesis of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde involves several steps. The first step is the reaction between 2,3-dimethyl-1,4-naphthoquinone and 4-aminobenzaldehyde to form 8,11-dimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde. The final step involves the reaction of the intermediate with methyl iodide to form 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been extensively used in scientific research as a potent inhibitor of tyrosine hydroxylase. Tyrosine hydroxylase is an enzyme that is involved in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been used to study the role of tyrosine hydroxylase in the biosynthesis of these neurotransmitters. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has also been used in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra.
Eigenschaften
Produktname |
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde |
|---|---|
Molekularformel |
C22H22N2O |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3,7,11-trimethyl-3,11-diazatetracyclo[10.8.0.04,9.013,18]icosa-1(12),4(9),5,7,13,15,17,19-octaene-19-carbaldehyde |
InChI |
InChI=1S/C22H22N2O/c1-15-8-9-21-16(10-15)12-24(3)22-17(13-23(21)2)11-18(14-25)19-6-4-5-7-20(19)22/h4-11,14H,12-13H2,1-3H3 |
InChI-Schlüssel |
STFOICRWVHGMMF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C4=CC=CC=C4C(=C3)C=O)N(C2)C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C4=CC=CC=C4C(=C3)C=O)N(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)

![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)

![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)


